BenchChemオンラインストアへようこそ!

Ethyl 8-hydroxyquinoline-3-carboxylate

Lipophilicity Drug design Physicochemical profiling

Ethyl 8-hydroxyquinoline-3-carboxylate (EHQC; CAS 122855-37-2) is a heterocyclic quinoline derivative bearing a hydroxyl group at the 8-position and an ethyl ester at the 3-position of the quinoline nucleus. With a molecular formula of C12H11NO3 and molecular weight of 217.22 g/mol, this compound belongs to the 8-hydroxyquinoline (8HQ) family, a privileged scaffold widely exploited for metal chelation, antimicrobial, antineurodegenerative, and kinase-inhibitory applications.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 122855-37-2; 71083-22-2
Cat. No. B2586577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-hydroxyquinoline-3-carboxylate
CAS122855-37-2; 71083-22-2
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1)C=CC=C2O
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3
InChIKeyJONFCTYYAHIBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-Hydroxyquinoline-3-Carboxylate (CAS 122855-37-2): Physicochemical Identity and Compound-Class Positioning for Research Procurement


Ethyl 8-hydroxyquinoline-3-carboxylate (EHQC; CAS 122855-37-2) is a heterocyclic quinoline derivative bearing a hydroxyl group at the 8-position and an ethyl ester at the 3-position of the quinoline nucleus. With a molecular formula of C12H11NO3 and molecular weight of 217.22 g/mol, this compound belongs to the 8-hydroxyquinoline (8HQ) family, a privileged scaffold widely exploited for metal chelation, antimicrobial, antineurodegenerative, and kinase-inhibitory applications [1]. Computed physicochemical properties include an XLogP3 of 2.1, a topological polar surface area (TPSA) of 59.4 Ų, one hydrogen bond donor (the 8-OH), and four hydrogen bond acceptors [2]. The compound is primarily utilized as a versatile synthetic intermediate for constructing kinase inhibitors, antimicrobial agents, and bisquinoline systems, rather than as a standalone bioactive final molecule .

Why 8-Hydroxyquinoline-3-Carboxylate Esters Cannot Be Interchanged: Regioisomeric, Ester, and 8-Substituent Differentiation in Research Procurement


Within the quinoline-3-carboxylate ester family, seemingly minor structural variations—the position of the hydroxyl group on the quinoline ring, the nature of the ester alkyl group, or the substituent at the 8-position—produce functionally distinct chemical entities with divergent reactivity, biological target engagement, and synthetic utility. The 8-hydroxy regioisomer (EHQC, CAS 122855-37-2) differs fundamentally from its 7-hydroxy counterpart (CAS 202595-32-2), the latter having documented anti-hepatitis B virus activity in HepG2.2.15 cell models [1]. The ethyl ester imparts greater lipophilicity (XLogP3 = 2.1) compared to the methyl ester analog (CAS 911109-17-6; MW 203.19, predicted XLogP3 ≈ 1.7), influencing membrane permeability and solubility [2]. Furthermore, substituting the 8-OH with a methoxy group (CAS 71083-22-2) eliminates the sole hydrogen bond donor (HBD count drops from 1 to 0) and abolishes the metal-chelating capacity that is central to the 8HQ pharmacophore . These distinctions are not cosmetic; they dictate which synthetic pathways are accessible and which biological targets can be productively engaged.

Quantitative Differentiation Evidence for Ethyl 8-Hydroxyquinoline-3-Carboxylate: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Lipophilicity Advantage: Ethyl Ester (XLogP3 = 2.1) vs. Methyl Ester Analog (~1.7) Drives Differential Membrane Permeability

The target compound's ethyl ester contributes a computed XLogP3 of 2.1, compared to a predicted XLogP3 of approximately 1.7 for the methyl 8-hydroxyquinoline-3-carboxylate analog (CAS 911109-17-6; MW 203.19 g/mol) [1]. This ΔLogP of ~0.4 units represents a roughly 2.5-fold difference in calculated partition coefficient, sufficient to measurably alter passive membrane permeability and organic/aqueous phase distribution in standard in vitro assays. The ethyl ester also adds one additional rotatable bond (3 vs. 2 for the methyl ester), which influences conformational entropy upon protein binding [2].

Lipophilicity Drug design Physicochemical profiling

Hydrogen Bond Donor Presence: 8-OH (HBD = 1) vs. 8-OMe (HBD = 0) Determines Metal Chelation Capacity and Kinase Hinge-Binding Potential

Ethyl 8-hydroxyquinoline-3-carboxylate possesses one hydrogen bond donor (the 8-OH group), whereas its direct 8-methoxy analog (ethyl 8-methoxyquinoline-3-carboxylate, CAS 71083-22-2, MW 231.25 g/mol) has zero HBD . This functional group distinction is mechanistically critical: the 8-OH group is the defining feature of the 8-hydroxyquinoline pharmacophore, enabling bidentate metal ion chelation (e.g., Fe³⁺, Cu²⁺, Zn²⁺) that underlies antimicrobial, neuroprotective, and anticancer mechanisms [1]. The 8-OH also serves as a hydrogen bond donor for kinase hinge-region interactions, a feature exploited in kinase inhibitor design using this scaffold. The 8-methoxy analog, while potentially useful as a metabolic stability probe or negative control, cannot replicate these interactions [2].

Metal chelation Kinase inhibition Pharmacophore modeling

Regioisomeric Functional Divergence: 8-Hydroxy (EHQC) vs. 7-Hydroxy Analog in Antiviral Target Engagement

The position of the hydroxyl group on the quinoline ring dictates biological target engagement. The 7-hydroxy regioisomer, ethyl 7-hydroxyquinoline-3-carboxylate (CAS 202595-32-2; MW 217.22 g/mol, identical molecular formula to EHQC), has been specifically investigated for anti-hepatitis B virus (anti-HBV) activity in HepG2.2.15 cell models, with a series of 12 novel derivatives synthesized and evaluated, demonstrating that the 7-OH substitution pattern is compatible with anti-HBV pharmacophore requirements [1]. In contrast, the 8-hydroxy isomer (EHQC) is preferentially employed as a building block for kinase inhibitors and bisquinoline antimicrobial agents, suggesting that the 8-OH orientation favors different target interactions (e.g., kinase hinge binding, metal-dependent enzyme inhibition) . While direct head-to-head anti-HBV data for EHQC are unavailable, the documented divergent research applications underscore that these regioisomers are not functionally interchangeable .

Antiviral research Regioisomerism Structure-activity relationships

Synthetic Utility for Bisquinoline Construction: EHQC as a Key Building Block in Williamson Ether Synthesis of Bioactive Bisquinoline-3-Carboxylic Acids

Ethyl 8-hydroxyquinoline-3-carboxylate serves as a critical building block in the one-pot synthesis of carboxyl-substituted bisquinoline systems (3a–i), as demonstrated by Li and Gao (2013) [1]. The synthetic protocol involves Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines (including EHQC-type substrates) in the presence of K₂CO₃, followed by hydrolysis to yield bisquinoline-3-carboxylic acids. Bisquinolines are established antimalarial agents, with notable examples including piperaquine and hydroxypiperaquine, and also exhibit antileishmanial and antitumor activities [2]. The specific 8-hydroxy-3-carboxylate substitution pattern of EHQC enables both nucleophilic reactivity at the 8-OH (for ether bond formation) and the ester functionality at the 3-position (for subsequent hydrolysis or further derivatization), a dual functionality not simultaneously available in other regioisomers such as the 7-hydroxy or 2-carboxylate analogs [3].

Bisquinoline synthesis Antimalarial agents Williamson ether reaction

Physicochemical Stability and Handling: EHQC Purity Specifications and Storage Requirements vs. Free Acid Analog

Commercial specifications for EHQC indicate typical purity levels of 95–97% with recommended storage at room temperature (RT) or 2–8 °C in tightly sealed containers protected from moisture and direct sunlight . The ethyl ester form offers practical handling advantages over the corresponding free acid (8-hydroxyquinoline-3-carboxylic acid, CAS 911109-16-5; MW 189.17 g/mol; LogP = 1.64), which is more polar (lower LogP), has different solubility characteristics, and may require different storage conditions to prevent decarboxylation . The boiling point of EHQC is predicted at 370.4±22.0 °C with a flash point of 177.8±22.3 °C and density of 1.3±0.1 g/cm³ . These physical data, while predicted rather than experimentally determined for EHQC specifically, are consistent with the class of quinoline-3-carboxylate esters and provide relevant guidance for procurement and laboratory handling.

Compound stability Procurement specifications Chemical handling

Optimal Research Procurement Scenarios for Ethyl 8-Hydroxyquinoline-3-Carboxylate: Where This Specific Building Block Delivers Differential Value


Synthesis of Bisquinoline Libraries for Antimalarial and Antileishmanial Drug Discovery

EHQC is the validated building block for constructing carboxyl-substituted bisquinoline systems via Williamson ether synthesis followed by hydrolysis, as established by Li and Gao (2013) [1]. Research groups developing bisquinoline-based antimalarials, antileishmanials, or DNA-intercalating antitumor agents should procure this specific regioisomer to ensure compatibility with the published synthetic route and to obtain the intended bisquinoline-3-carboxylic acid products. The dual functionality of EHQC—nucleophilic 8-OH for ether bond formation and 3-COOEt ester for subsequent hydrolysis—enables the one-pot protocol that generates diverse bisquinoline libraries (3a–i) without intermediate purification.

Kinase Inhibitor Development Requiring the 8-Hydroxyquinoline Pharmacophore with Ester Prodrug or Linker Functionality

The hydroxyquinoline ester scaffold has been identified as a privileged structure for kinase inhibition, with a 2022 publication noting potent inhibitory activity against kinases involved in cancer progression [1]. EHQC provides the 8-OH group essential for metal chelation and/or hinge-region hydrogen bonding in kinase active sites, while the 3-ethyl ester can serve as a prodrug moiety, a metabolic soft spot for optimization, or a synthetic handle for further derivatization. Medicinal chemistry groups targeting JAK family kinases, C-RAF, or AKT should evaluate EHQC as a core scaffold, noting the established use of structurally related quinoline-3-carboxylate esters in tyrosine kinase inhibitor patents .

Metal Chelation Studies: Fe³⁺/Cu²⁺/Zn²⁺ Complexation for Antimicrobial and Neuroprotective Agent Development

The 8-hydroxyquinoline motif is a well-characterized bidentate metal chelator, and EHQC retains the essential 8-OH group (HBD=1) required for complex formation with biologically relevant transition metals [1]. For researchers developing novel antimicrobial agents that exploit metal-dependent bacterial toxicity, or neuroprotective iron chelators for Alzheimer's and Parkinson's disease models, EHQC offers a synthetically tractable scaffold where the 3-COOEt group can modulate lipophilicity (XLogP3=2.1) and cellular uptake while the 8-OH maintains chelation capacity. The 8-methoxy analog (CAS 71083-22-2) is explicitly unsuitable for these applications due to its inability to coordinate metals .

Negative Control or Structure-Activity Relationship Probe in 8-Hydroxyquinoline Series

EHQC can serve as a baseline or comparator compound in structure-activity relationship (SAR) studies of 8-hydroxyquinoline derivatives. Its defined substitution pattern (8-OH, 3-COOEt, no halogenation) provides a clean reference point for assessing the contribution of additional substituents (halogens at C-5/C-7, modifications at C-2, etc.) to biological activity. When used alongside the 8-methoxy analog (negative control for metal chelation) and the 7-hydroxy regioisomer (specificity control for target engagement), EHQC enables rigorous dissection of pharmacophoric elements in antimicrobial, anticancer, or neuroprotective screening cascades .

Quote Request

Request a Quote for Ethyl 8-hydroxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.